molecular formula C7H13ClO B1589750 Chloromethyl Cyclohexyl Ether CAS No. 3587-62-0

Chloromethyl Cyclohexyl Ether

Cat. No. B1589750
CAS RN: 3587-62-0
M. Wt: 148.63 g/mol
InChI Key: GYCLGFVWNVHUPA-UHFFFAOYSA-N
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Description

Chloromethyl Cyclohexyl Ether is a chloroalkyl ether . It is used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .


Synthesis Analysis

Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an S_N2 reaction of an alkoxide nucleophile with an alkyl halide .


Molecular Structure Analysis

This compound is a chloroalkyl ether with the molecular formula C7H13ClO and a molecular weight of 148.63 .


Chemical Reactions Analysis

The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

This compound is a clear liquid with a boiling point of 185 °C and a specific gravity of 1.06 at 20/20°C .

Scientific Research Applications

Scientific Research Applications of Chloromethyl Cyclohexyl Ether

  • Organic Synthesis Applications :

    • Chloromethyl ethyl ether, a similar compound, is used in organic synthesis. A study demonstrated its reaction with carbonyl compounds to produce hydroxyethers, highlighting its utility in organic chemical reactions (Guijarro et al., 1996).
    • Chloromethyl methyl ether (MOMCl), an ether with a similar structure, serves as an important protecting agent in organic synthesis. Its efficient synthesis and use in one-pot hydroxyl protection processes have been reported, emphasizing its role in facilitating organic synthesis (Zheng et al., 2016).
  • Applications in Battery Technology :

    • A study on poly(ether ether ketone) membranes modified with chloromethyl groups demonstrated their potential use in lithium-ion batteries. These membranes showed excellent wettability, stability, and enhanced performance as battery separators, signifying the importance of chloromethyl-modified ethers in advanced battery technologies (Li et al., 2018).
  • Functional Polymeric Materials :

    • Research on chloromethylated poly(ether imide) membranes for potential alkaline fuel cell applications revealed that chloromethylation significantly impacts the functional properties of these membranes. This study illustrates the significance of chloromethyl ether derivatives in developing functional polymeric materials for energy applications (Wang et al., 2009).

Mechanism of Action

Target of Action

Chloromethyl Cyclohexyl Ether primarily targets the alkene and alcohol groups in organic compounds . The compound interacts with these groups to initiate a series of reactions, leading to the formation of ethers .

Mode of Action

The interaction of this compound with its targets involves a process known as alkoxymercuration . This process is similar to oxymercuration, except that an alkene is converted into an ether . The reaction proceeds by an S N 2 mechanism, involving an alkoxide nucleophile and an alkyl halide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of ethers . The compound’s action results in the formation of ethers from alcohols or their conjugate bases . This process, known as the Williamson Ether Synthesis, is a key step in the production of a wide range of chemical products .

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a specific gravity of 106 and a refractive index of 147

Result of Action

The molecular effect of this compound’s action is the formation of ethers from alkenes and alcohols . On a cellular level, the compound’s action could potentially influence a variety of processes, given the widespread use of ethers in biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in ethers, affecting the compound’s efficacy . Additionally, the stability of this compound may be affected by exposure to moisture .

Safety and Hazards

Chloromethyl Cyclohexyl Ether is highly flammable and causes serious eye irritation. It is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The synthesis and reactions of ethers like Chloromethyl Cyclohexyl Ether are areas of active research. For example, recent research has focused on the synthesis, characterization, and applications of hyper cross-linked polymers . Another study reported an efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide .

properties

IUPAC Name

chloromethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCLGFVWNVHUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461852
Record name Chloromethyl Cyclohexyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3587-62-0
Record name Chloromethyl Cyclohexyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethoxy)cyclohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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